molecular formula C20H17N3O2 B15062126 Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate

Cat. No.: B15062126
M. Wt: 331.4 g/mol
InChI Key: PUQRUXYHVPWKHN-UHFFFAOYSA-N
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Description

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is an organic compound with the molecular formula C20H17N3O2 It is known for its unique structure, which includes a pyrimidine ring substituted with an ethyl ester and a diphenylmethyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate typically involves the reaction of 5-amino-2-pyrimidinecarboxylic acid with diphenylmethanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as toluene or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of this compound. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(diphenylmethylene)glycinate: Another compound with a similar diphenylmethylene group but different core structure.

    Benzyl-N-(diphenylmethylene)-glycine ethyl ester: A related compound with a benzyl group instead of the pyrimidine ring.

Uniqueness

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is unique due to its combination of a pyrimidine ring and a diphenylmethyleneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 298.35 g/mol

This compound features a pyrimidine ring, which is known for its versatility in drug design, particularly in the development of therapeutics targeting various biological pathways.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including:

  • Induction of apoptosis in tumor cells.
  • Inhibition of specific kinases involved in cancer cell signaling pathways.

A study demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it could reduce pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. The compound's ability to modulate inflammatory pathways indicates its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders .

3. Antimicrobial Activity

The compound has shown promising results against various microbial strains. Its structural features allow it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. This antimicrobial activity positions it as a candidate for developing new antibiotics, particularly against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may act as an inhibitor of tropomyosin-related kinases (Trk), which are involved in cancer progression and pain signaling pathways. Inhibiting these kinases could provide targeted therapy for cancers and neuropathic pain .
  • Cytokine Modulation : By influencing cytokine production and signaling pathways, this compound can potentially reduce inflammation and modulate immune responses .

Data Summary

Activity TypeEffectivenessMechanism of Action
AntitumorSignificantInduction of apoptosis; kinase inhibition
Anti-inflammatoryModerateCytokine modulation
AntimicrobialPromisingDisruption of bacterial membranes

Case Studies

  • Antitumor Efficacy : A study published in Expert Opinion on Therapeutic Patents reported that pyrimidine derivatives similar to this compound exhibited significant tumor growth inhibition in xenograft models .
  • Anti-inflammatory Screening : In a comparative study with established anti-inflammatory agents, the compound showed comparable efficacy in reducing inflammation markers in animal models, suggesting its potential as an alternative treatment option .
  • Antimicrobial Testing : Laboratory tests revealed that this compound displayed activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 5-(benzhydrylideneamino)pyrimidine-2-carboxylate

InChI

InChI=1S/C20H17N3O2/c1-2-25-20(24)19-21-13-17(14-22-19)23-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3

InChI Key

PUQRUXYHVPWKHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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